molecular formula C20H24ClN3O3 B056896 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide CAS No. 112885-23-1

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide

Cat. No. B056896
M. Wt: 389.9 g/mol
InChI Key: HLPODFYVEMCHBL-UHFFFAOYSA-N
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Patent
US04870074

Procedure details

A mixture of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide (5.0 g), ethanol (100 ml), and acetic acid (20 ml) is hydrogenated over 10% palladium on carbon (0.5 g) at 25° C. After the calculated amount of hydrogen is absorbed, the catalyst is filtered off. The filtrate is evaporated under reduced pressure to give the title compound (3.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:24]([Cl:25])=[CH:23][C:5]([C:6]([NH:8][CH2:9][CH:10]2[O:15][CH2:14][CH2:13][N:12](CC3C=CC=CC=3)[CH2:11]2)=[O:7])=[C:4]([O:26][CH3:27])[CH:3]=1.C(O)C>[Pd].C(O)(=O)C>[NH2:1][C:2]1[C:24]([Cl:25])=[CH:23][C:5]([C:6]([NH:8][CH2:9][CH:10]2[O:15][CH2:14][CH2:13][NH:12][CH2:11]2)=[O:7])=[C:4]([O:26][CH3:27])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)NCC2CN(CCO2)CC2=CC=CC=C2)C=C1Cl)OC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the calculated amount of hydrogen is absorbed
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NCC2CNCCO2)C=C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.